Raniseptin-3
Description
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Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
AWLDKLKSIGKVVGKVAIGVAKNLLNPQ |
Origin of Product |
United States |
Molecular Mechanism of Action
Interaction with Biological Membranes
The primary mode of action for Raniseptin-3, like many antimicrobial peptides, involves the disruption of the bacterial cell membrane. mdpi.comfrontiersin.org This process is initiated by a series of electrostatic and hydrophobic interactions that culminate in the loss of membrane integrity. mdpi.comresearchgate.net this compound is a cationic peptide, meaning it carries a net positive charge, a key feature that drives its initial attraction to the negatively charged surfaces of bacterial membranes. mdpi.com
Electrostatic Interactions with Anionic Phospholipids (B1166683)
The initial contact between this compound and a bacterial cell is governed by electrostatic forces. mdpi.comfrontiersin.org The peptide's positive charge is drawn to the anionic (negatively charged) phospholipids that are abundant in bacterial membranes. mdpi.comnih.govembopress.org These include molecules like phosphatidylglycerol and cardiolipin. mdpi.com This electrostatic attraction is a critical first step, concentrating the peptide at the bacterial surface and setting the stage for subsequent disruptive events.
In Gram-negative bacteria, the outer membrane presents a unique challenge and a specific target. This membrane is rich in lipopolysaccharides (LPS), large molecules with a negatively charged phosphate (B84403) backbone. mdpi.comsigmaaldrich.comvetbact.org this compound exhibits a specificity for these LPS molecules, with its cationic residues binding to the anionic portions of LPS. mdpi.com This interaction not only neutralizes the negative charge but also begins to destabilize the outer membrane, facilitating the peptide's access to the inner cytoplasmic membrane. frontiersin.org
Gram-positive bacteria lack an outer membrane but possess a thick cell wall composed of peptidoglycan, which is interwoven with teichoic and teichuronic acids. mdpi.comwikipedia.org These polymers are also negatively charged and serve as the primary electrostatic targets for this compound in these organisms. mdpi.comnih.govnih.gov The binding of the positively charged this compound to these anionic acids is a crucial step in its mechanism against Gram-positive bacteria, allowing it to accumulate and subsequently disrupt the underlying cell membrane. mdpi.com
Specificity for Lipopolysaccharides (LPS) in Gram-Negative Bacteria
Hydrophobic Interactions and Membrane Insertion
Following the initial electrostatic binding, hydrophobic interactions play a pivotal role in the mechanism of this compound. mdpi.comosti.gov As an amphipathic molecule, this compound possesses both hydrophilic (water-loving) and hydrophobic (water-fearing) regions. mdpi.com Once concentrated at the membrane surface, the peptide undergoes a conformational change, often adopting an α-helical structure. researchgate.netresearchgate.net This structural rearrangement allows its hydrophobic face to insert into the nonpolar, lipid core of the bacterial membrane. osti.gov This insertion further disrupts the ordered structure of the lipid bilayer. frontiersin.org
Membrane Permeabilization and Pore Formation Models
The culmination of electrostatic and hydrophobic interactions is the permeabilization of the bacterial membrane, leading to cell death. mdpi.commdpi.complos.org Several models have been proposed to describe this process, with the "carpet-like" model being particularly relevant to the action of this compound. mdpi.com
In the carpet-like model, this compound peptides accumulate on the surface of the bacterial membrane, forming a "carpet" that covers the lipid bilayer. mdpi.comnih.gov This high concentration of peptides on the membrane surface induces significant tension. mdpi.com The hydrophobic regions of the peptides interact with the lipid core, while the polar faces interact with the charged head groups of the phospholipids, causing the membrane to curve and thin. mdpi.com Eventually, this tension leads to the complete disintegration of the membrane into smaller, micelle-like structures, a process that resembles the action of a detergent. mdpi.comnih.gov This catastrophic loss of membrane integrity results in the leakage of cellular contents and ultimately, cell death. mdpi.com
| Physicochemical Properties of this compound | |
| Attribute | Value |
| Family | Raniseptin A |
| Net Charge | +4 |
| GRAVY Score | 0.300 |
| Structure in Membrane Mimetic Environment | α-helix |
| GRAVY (Grand Average of Hydropathicity) score indicates the hydrophobicity of the peptide. | |
| Data sourced from mdpi.comresearchgate.net |
| Antimicrobial Activity of this compound (MIC in µM) | |
| Microorganism | MIC (µM) |
| Escherichia coli (Gram-negative) | 2 |
| Klebsiella pneumoniae (Gram-negative) | 1 |
| Staphylococcus aureus (Gram-positive) | 4 |
| Staphylococcus epidermidis (Gram-positive) | 8 |
| MIC (Minimum Inhibitory Concentration) is the lowest concentration of a substance that prevents visible growth of a bacterium. | |
| Data sourced from mdpi.com |
Barrel-stave Model
Cellular Targets Beyond Membrane Disruption
While membrane disruption is a primary mechanism, the activity of this compound is not solely confined to the cell surface. Evidence suggests that once the membrane is breached, the peptide can interact with intracellular components and trigger other lethal pathways. imrpress.com
Induction of Apoptotic Mechanisms in Target Cells
This compound has been shown to induce apoptosis, or programmed cell death, in target cells. mdpi.com Apoptosis is a controlled process characterized by a series of distinct morphological and biochemical events, including cell shrinkage, chromatin condensation, and the activation of specific enzymes called caspases. nih.govharvard.edu The induction of apoptosis by this compound suggests a more complex mechanism of action than simple membrane lysis. This process can be triggered by various internal and external signals, and in the case of this compound, it is likely initiated by the stress caused by membrane damage and the subsequent entry of the peptide into the cell. wikipedia.org The activation of caspases, particularly executioner caspases like caspase-3, is a hallmark of apoptosis and leads to the systematic dismantling of the cell. mdpi.comnih.gov
Subcellular Organelle Disruption (e.g., Mitochondria)
Mitochondria, the powerhouses of the cell, are crucial for cellular metabolism and survival. nih.gov They are also key regulators of apoptosis. nih.gov this compound can target and disrupt subcellular organelles, with mitochondria being a significant target. elifesciences.org The disruption of mitochondrial membranes can lead to the release of pro-apoptotic factors, such as cytochrome c, into the cytoplasm. harvard.edu This event is a critical step in the intrinsic pathway of apoptosis, leading to the formation of the apoptosome and the activation of the caspase cascade. wikipedia.org The interaction of this compound with mitochondria highlights a multi-pronged attack, where it not only compromises the cell's energy production but also directly triggers the cell's self-destruction machinery. elifesciences.org
Interaction with Intracellular Components
Once inside the cell, this compound can interact with various intracellular components, further contributing to its cytotoxic effects. mdpi.comimrpress.com These interactions can include binding to nucleic acids (DNA and RNA) and interfering with protein synthesis. researchgate.net By targeting these fundamental cellular processes, this compound can halt cell growth and proliferation, ultimately leading to cell death. The ability to interact with multiple intracellular targets makes it more difficult for microbes to develop resistance compared to conventional antibiotics that often have a single, specific target. researchgate.net
This compound: A Focus on its Molecular Action
This compound is an antimicrobial peptide (AMP) isolated from the skin secretion of the tree frog Boana raniceps. nih.govnih.gov As a member of the growing family of raniseptins, this peptide has attracted scientific interest for its activity against a range of bacteria. nih.gov This article focuses exclusively on the molecular mechanism of action of this compound and provides a comparative analysis with other well-studied antimicrobial peptides.
Comparative Mechanistic Studies with Other Antimicrobial Peptides
The mechanism of Raniseptin-3 can be better understood when compared to other antimicrobial peptides, particularly those from amphibians, such as Dermaseptins and Magainins.
Raniseptins share significant structural similarities with the Dermaseptin (B158304) family of peptides. mdpi.comresearchgate.net Dermaseptins are also known to be potent, membrane-active AMPs that function by forming pores and disrupting membrane integrity. For instance, Dermaseptin-L1, like this compound, shows selectivity in its interactions, although this is often studied in the context of cancerous versus normal mammalian cells. nih.gov The shared structural motifs suggest a conserved evolutionary mechanism focused on membrane permeabilization.
A comparison can also be made with Magainins, another well-studied family of frog-derived AMPs. Magainins are known to act via the "toroidal pore" model, where the peptides insert into the membrane and induce the lipid monolayers to bend continuously, creating a pore lined by both peptides and lipid head groups. mdpi.com While both this compound and Magainin 2 are cationic, α-helical peptides that target bacterial membranes, the specific nature of the pores they form may differ. Studies on Magainin 2 have detailed its ability to permeabilize the outer membrane and depolarize the cytoplasmic membrane of bacteria like Acinetobacter baumannii. mdpi.com Similar detailed analyses are needed to confirm if this compound follows a barrel-stave, toroidal pore, or a non-pore "carpet-like" mechanism, where peptides accumulate on and disrupt the membrane surface without forming stable pores. mdpi.comsoton.ac.uk
The antimicrobial efficacy of this compound also varies when compared to its own family members and other peptides. For example, this compound is notably more effective against Staphylococcus aureus than its counterpart, Raniseptin-6. mdpi.com
The following table presents the Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains, providing a basis for activity comparison.
Table 2: Antimicrobial Activity of this compound (MIC in µM)
| Bacterial Strain | Type | MIC (µM) | Source |
|---|---|---|---|
| Escherichia coli (ATCC 25922) | Gram-negative | 2 | nih.govresearchgate.net |
| Klebsiella pneumoniae (ATCC 700603) | Gram-negative | 1 | nih.govresearchgate.net |
| K. pneumoniae (Carbapenem-resistant) | Gram-negative | 4 | researchgate.net |
| Staphylococcus aureus (ATCC 25923) | Gram-positive | 4 | nih.govresearchgate.net |
Biosynthetic Pathways and Post Translational Processing
Gene Organization and Precursor Molecule Encoding
The genetic blueprint for raniseptins, including Raniseptin-3, is encoded within cDNA molecules that share structural hallmarks with other antimicrobial peptide families from frogs. researchgate.net These cDNAs have been successfully cloned and sequenced, revealing a conserved architecture for the precursor molecules. researchgate.net
The precursor molecules of raniseptins exhibit significant structural similarities to the prepropeptides of dermaseptins, a well-characterized family of antimicrobial peptides from the Phyllomedusinae subfamily of frogs. researchgate.net The encoded precursors of raniseptins show a high degree of sequence similarity, approximately 90%, with their dermaseptin (B158304) counterparts. This strong resemblance suggests a common ancestral origin for the genes encoding these antimicrobial peptides across different frog subfamilies, including Hylinae (to which Boana raniceps belongs), Phyllomedusinae, Pelodryadinae, and Ranidae.
The structure of the raniseptin preproprecursor is organized into distinct domains. At the N-terminus, there is a 22-residue signal peptide. This is followed by a 22-residue acidic propeptide region. This organization closely mirrors that of the precursor molecules found in frogs of the Phyllomedusa genus. The propeptide domain terminates at a dibasic processing site composed of two arginine residues, which is a common feature for proteolytic processing.
Similarities to Dermaseptin Prepropeptides
Endogenous Expression and Secretion Mechanisms
Raniseptins are endogenously expressed within the granular glands of the frog's dorsal skin. researchgate.net The precursor molecules are synthesized and then undergo processing before being stored in the granules of these glands. Upon stimulation, such as a predatory threat, the contents of these glands, including the mature peptides, are secreted onto the skin's surface. researchgate.net Imaging mass spectrometry studies have shown that mature raniseptin peptides are secreted as intact molecules within specific glandular domains of the dorsal skin. researchgate.net
Proteolytic Processing and Peptide Maturation
The journey from a large precursor molecule to a functional peptide involves precise cutting events known as proteolytic processing. nih.gov This is a critical post-translational modification that can activate, inactivate, or alter the function of a protein. nih.govrapidnovor.com
While mature raniseptins are stored in an intact form within the skin glands, they undergo rapid proteolytic cleavage upon secretion into the crude skin secretion. This processing is evident from the detection of consistent peptide fragments of 14–15 residues in the collected secretions. researchgate.net The cleavage is thought to be carried out by endopeptidases that become active within minutes of vesicular disruption and secretion. The efficiency of this cleavage is highlighted by the observation that delaying the storage of the crude extract leads to a higher abundance of these peptide fragments.
The proteolytic cleavage of the mature 28–29 residue long raniseptin peptides yields shorter fragments. researchgate.net Biological assays have demonstrated that while the full-length Raniseptin-1 (Rsp-1) exhibits antimicrobial activity against various bacterial strains, the peptide fragments generated by this endoproteolysis have limited antibiotic potency. researchgate.net For instance, the full-length Rsp-1 shows antimicrobial activity without causing significant damage to human red blood cells, whereas its fragments have little to no such activity. This suggests that the post-secretory proteolytic processing may serve as a mechanism to alter the peptide content in response to different environmental challenges or predatory attacks, where the intact peptides and their fragments may have distinct protective roles. researchgate.net
Compound Information
The Chemistry of this compound
Biological Activity Profiles Non Human Systems
Antimicrobial Spectrum and Potency
Raniseptin-3 exhibits a broad spectrum of antimicrobial activity, effectively inhibiting the growth of both Gram-negative and Gram-positive bacteria. mdpi.comnih.govresearchgate.net Its potency, however, varies depending on the specific microorganism.
Activity Against Gram-Negative Bacteria
Studies have shown that this compound is particularly effective against Gram-negative bacteria. mdpi.comscilit.com For instance, it has demonstrated significant inhibitory activity against Escherichia coli and Klebsiella pneumoniae. mdpi.comresearchgate.net The minimum inhibitory concentration (MIC) required to halt the growth of E. coli has been reported as 2 µM, while for K. pneumoniae, it is even lower at 1 µM. mdpi.comresearchgate.net Although specific MIC values for Xanthomonas citri are not detailed in the provided information, the broader family of raniseptins has shown activity against this bacterium. uniprot.org
Activity Against Gram-Positive Pathogens
This compound is also active against Gram-positive pathogens, though with slightly less potency compared to its effects on Gram-negative bacteria. mdpi.comresearchgate.net The MIC for Staphylococcus aureus is reported to be 4 µM, and for Staphylococcus epidermidis, it is 8 µM. mdpi.comresearchgate.net
Efficacy Against Multidrug-Resistant Bacterial Strains
A significant finding is the efficacy of this compound against multidrug-resistant bacteria. mdpi.com It has shown activity against a carbapenemase-producing strain of K. pneumoniae (CAPB053), with a MIC value of 4 µM. researchgate.net This highlights its potential in addressing the challenge of antimicrobial resistance.
Evaluation against Yeast Species
In contrast to its potent antibacterial properties, this compound has not demonstrated significant activity against the yeast species Candida albicans. mdpi.comnih.govresearchgate.net
Antimicrobial Activity of this compound
| Organism | Type | Strain | MIC (µM) |
| Escherichia coli | Gram-Negative | ATCC 25922 | 2 mdpi.comresearchgate.net |
| Klebsiella pneumoniae | Gram-Negative | ATCC 13883 | 1 mdpi.comresearchgate.net |
| Klebsiella pneumoniae (Carbapenemase-Producing) | Gram-Negative | CAPB053 | 4 researchgate.net |
| Staphylococcus aureus | Gram-Positive | ATCC 25923 | 4 mdpi.comresearchgate.net |
| Staphylococcus epidermidis | Gram-Positive | ATCC 12228 | 8 mdpi.comresearchgate.net |
| Candida albicans | Yeast | ATCC 14053 | No activity observed mdpi.com |
Antiproliferative and Cytotoxic Activities
Beyond its antimicrobial effects, this compound has also been investigated for its potential in cancer therapy, specifically its activity against cancer cell lines.
Activity Against Murine Melanoma Cell Lines
This compound has exhibited high cytotoxicity against the B16F10 murine melanoma cell line. mdpi.comnih.govresearchgate.net This suggests a potential antiproliferative role for the peptide, making it a subject of interest for further research in oncology. mdpi.com
Activity Against Mouse Fibroblast Cell Lines (e.g., NIH/3T3)
This compound has demonstrated significant cytotoxic activity against the NIH/3T3 mouse embryonic fibroblast cell line. mdpi.comnih.gov In laboratory studies, the antiproliferative effects of this compound were quantified to determine its potency in inhibiting cell growth. mdpi.com
The cytotoxicity was evaluated using an MTT-based assay, a standard colorimetric test that measures the metabolic activity of cells. nih.gov A reduction in metabolic activity is indicative of cell death or a loss of viability. Research findings identified that this compound is highly cytotoxic to these fibroblast cells. mdpi.comnih.gov The concentration required to inhibit 50% of the cell population, known as the IC50 value, was determined to be 4.21 µM for the NIH/3T3 cell line. mdpi.comnih.gov This indicates a potent effect on these murine cells.
Table 1: Cytotoxic Activity of this compound Against NIH/3T3 Cell Line
| Compound | Cell Line | Assay | IC50 (µM) | Source |
|---|---|---|---|---|
| This compound | NIH/3T3 Mouse Fibroblast | MTT | 4.21 | mdpi.com, nih.gov |
Selectivity Assessment based on Hemolytic Activity in Non-Human Erythrocytes
A crucial aspect of evaluating the therapeutic potential of an antimicrobial peptide is its selectivity: the ability to target pathogenic microbes while causing minimal damage to host cells. This is often assessed by measuring the peptide's hemolytic activity, which is its ability to rupture red blood cells (erythrocytes).
Research on this compound has included assessments of its hemolytic properties to gauge its selectivity. mdpi.comnih.govmdpi.com However, the available scientific literature focuses on its activity against human erythrocytes rather than non-human erythrocytes. mdpi.comresearchgate.net These studies report that this compound exhibits low hemolytic activity against human red blood cells at concentrations that are effective against bacteria. mdpi.comnih.govmdpi.com Specifically, at its therapeutic concentrations, the peptide caused less than 5% hemolysis. mdpi.com
While this assessment on human cells provides an important measure of selectivity, specific data on the hemolytic activity of this compound against non-human erythrocytes were not found in the reviewed scientific literature.
Structure Activity Relationship Sar Studies of Raniseptin 3
Influence of Charge and Hydrophobicity on Biological Activity
Raniseptin-3 is a cationic peptide, a common feature among many AMPs that facilitates selective interaction with the anionic components of bacterial cell walls, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. researchgate.netnih.gov This initial binding is a prerequisite for its antimicrobial action. Specifically, this compound possesses a net charge of +4. researchgate.net
Hydrophobicity, quantified by measures like the Grand Average of Hydropathicity (GRAVY) score, dictates the peptide's ability to partition into the hydrophobic core of the cell membrane. This compound is rich in hydrophobic residues, resulting in a GRAVY score of 0.300. researchgate.netmdpi.comresearchgate.net This substantial hydrophobicity is crucial for its membrane-disruptive mechanism. However, a fine balance must be maintained, as excessive hydrophobicity can lead to increased toxicity against host cells, such as human erythrocytes (hemolytic activity), by promoting non-specific interactions with zwitterionic mammalian membranes. researchgate.net Studies on this compound and the related peptide Raniseptin-6, which also has a +4 charge but a lower GRAVY score of 0.169, show that both are effective against bacteria with low hemolytic activity at their therapeutic concentrations, indicating a well-balanced hydrophobicity. researchgate.netmdpi.com
The interplay between charge and hydrophobicity is therefore a key determinant of both the potency and selectivity of this compound.
| Property | This compound | Raniseptin-6 | Reference |
| Net Charge | +4 | +4 | researchgate.net |
| GRAVY Score | 0.300 | 0.169 | researchgate.net |
| Classification | Cationic, Hydrophobic | Cationic, Hydrophobic | mdpi.comresearchgate.net |
Role of Alpha-Helical Conformation and Amphipathicity
The secondary structure of this compound is critical to its function. In aqueous solutions, this compound typically exists in a random, unordered state. However, upon encountering a membrane-mimetic environment, such as sodium dodecyl sulfate (B86663) (SDS) micelles or the lipid bilayers of microorganisms, it undergoes a significant conformational change to adopt a well-defined alpha-helical structure. researchgate.netmdpi.comresearchgate.netmdpi.com This induced helicity is a hallmark of many membrane-active AMPs.
This alpha-helix is not merely a rigid rod; it is amphipathic, meaning it has a segregated distribution of hydrophobic and hydrophilic (cationic) residues. researchgate.net When visualized using a Schiffer-Edmundson helical wheel projection, one face of the helix is populated by hydrophobic amino acids, while the opposite face displays the polar, positively charged residues. mdpi.comresearchgate.net This amphipathic character is essential for its mechanism of action. The cationic face interacts with the negatively charged head groups of the membrane phospholipids (B1166683), while the hydrophobic face penetrates the acyl chain core of the bilayer. nih.gov This interaction leads to membrane permeabilization and eventual cell lysis, which is believed to be the primary mode of its antimicrobial activity. The combination of a cationic nature and an amphipathic alpha-helical structure is a recurring and effective strategy employed by numerous frog skin AMPs for host defense. researchgate.netnih.gov
| Feature | Description | Significance | Reference |
| Conformation in Water | Random coil | Conserves energy; prevents aggregation in solution. | mdpi.com |
| Conformation in Membranes | Alpha-helical | Adopted upon contact with microbial membranes (e.g., in 35 mM SDS). researchgate.netmdpi.comresearchgate.net | Essential for membrane insertion and disruption. mdpi.com |
| Key Structural Property | Amphipathicity | Segregation of hydrophobic and cationic residues on opposite faces of the helix. | Facilitates selective membrane interaction and permeabilization. researchgate.netmdpi.com |
Impact of Amino Acid Residues and Sequence Modifications
Studies on related peptides have shown that specific residues are crucial for activity. For instance, post-secretory processing can lead to the cleavage of larger precursor peptides. In the case of raniseptins, these cleaved fragments have been found to exhibit significantly lower or no antimicrobial activity compared to the full-length, intact peptide. acs.org This highlights the importance of the complete amino acid sequence for maintaining biological function.
The susceptibility of a peptide to cleavage is also dependent on the amino acid sequence. The presence of certain residues near a potential cleavage site, such as a Lysine (Lys), can inhibit enzymatic action. For example, an Aspartic acid (Asp) residue at position -3 relative to a Lys has been shown to suppress cleavage. acs.org This implies that the specific arrangement of acidic and basic residues is critical not only for direct interaction with membranes but also for maintaining the peptide's structural integrity.
Furthermore, general studies on AMPs demonstrate that the type of hydrophobic amino acid can significantly impact activity. Substituting different hydrophobic residues (e.g., Leucine, Isoleucine, Phenylalanine) can alter the depth of membrane penetration and the degree of membrane disruption, thereby modulating antimicrobial potency and selectivity. nih.gov While specific substitution studies on this compound are not widely published, the principles derived from other AMPs suggest that its high content of residues like Leucine and Isoleucine is likely optimized for its function. researchgate.net
Derivatization and Analog Synthesis for SAR Exploration
To systematically explore the SAR of this compound, researchers synthesize derivatives and analogs with targeted chemical modifications. This approach allows for the precise evaluation of how changes to the peptide's structure affect its biological activity. drugdesign.org Patents granted for anuran peptides, including derivatives of this compound, indicate that such modifications are an active area of research and development.
Common strategies for derivatization in SAR studies include:
N- and C-Termini Modifications: Altering the termini, such as through N-terminal acylation or C-terminal amidation. C-terminal amidation, for instance, is a common post-translational modification in natural AMPs that neutralizes the negative charge of the C-terminal carboxyl group, often increasing the peptide's net positive charge and enhancing its stability and activity.
Chain Truncation or Extension: Synthesizing shorter or longer versions of the peptide to identify the minimal sequence required for activity and to see if adding residues enhances potency.
Incorporation of Non-natural Amino Acids: Introducing synthetic amino acids to improve stability against proteases or to fine-tune hydrophobicity and helicity.
These synthetic strategies are essential for mapping the structural requirements for this compound's activity and for developing optimized analogs with improved therapeutic potential. nih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound and Analogs
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of a series of compounds with their biological activity. atlantis-press.com While specific QSAR models for this compound are not extensively detailed in public literature, the methodology provides a powerful framework for understanding its SAR and guiding the rational design of novel analogs. nih.gov
A QSAR study on this compound and its analogs would typically involve the following steps:
Data Set Compilation: A series of this compound analogs are synthesized, and their biological activities (e.g., Minimum Inhibitory Concentration against various bacteria) are measured. nih.gov
Descriptor Calculation: For each analog, a set of numerical parameters, known as molecular descriptors, are calculated. For peptides, these can include physicochemical properties like molecular weight, hydrophobicity (LogP), net charge, isoelectric point, and structural descriptors like helical content, hydrophobic moment, and solvent-accessible surface area. atlantis-press.commdpi.com
Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build a mathematical equation that relates the descriptors (independent variables) to the biological activity (dependent variable). nih.govmdpi.com
Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure it is robust and not due to chance correlation. researchgate.net
The resulting QSAR model can elucidate which structural features are most important for activity. For example, a model might reveal that antimicrobial potency is positively correlated with the hydrophobic moment and negatively correlated with a specific steric parameter, providing clear guidance for the design of the next generation of more effective and selective this compound-based compounds. frontiersin.org
| Descriptor Type | Examples | Relevance to this compound |
| Physicochemical | LogP, Net Charge, Molar Refractivity, Polar Surface Area (PSA) | Correlates with hydrophobicity, electrostatic interactions, and membrane permeability. atlantis-press.comnih.gov |
| Structural / Topological | Hydrophobic Moment, Helical Content, Molecular Volume | Quantifies amphipathicity, secondary structure propensity, and steric constraints. drugdesign.org |
| Quantum Chemical | HOMO/LUMO energies | Describes electronic properties and reactivity. nih.gov |
Synthetic and Analytical Methodologies in Raniseptin 3 Research
Peptide Synthesis Techniques
The primary route for obtaining Raniseptin-3 for research is through chemical synthesis, which allows for the production of a pure and well-defined product.
Solid-Phase Peptide Synthesis (e.g., Fmoc Method)
Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of synthetic peptide production, with the 9-fluorenylmethyloxycarbonyl (Fmoc) method being a widely adopted strategy. scielo.org.mxpeptide.comnih.govspringernature.com This technique involves building the peptide chain sequentially while it is anchored to an insoluble resin support. The synthesis cycle for each amino acid addition consists of two main chemical steps: the removal of the temporary Fmoc protecting group from the N-terminus of the growing peptide chain and the subsequent coupling of the next Fmoc-protected amino acid. scielo.org.mxuci.edu
The process begins by attaching the first amino acid to the resin. The Fmoc group, which shields the amino group of the amino acid, is then removed using a basic solution, typically piperidine (B6355638) in a solvent like dimethylformamide (DMF). scielo.org.mxuci.edu The next amino acid in the sequence, with its own Fmoc protection, is then activated and coupled to the newly exposed amine. This cycle of deprotection and coupling is repeated until the entire this compound sequence is assembled. Finally, the completed peptide is cleaved from the resin support, and any permanent protecting groups on the amino acid side chains are removed, usually with a strong acid such as trifluoroacetic acid (TFA). mdpi.com
Purification Techniques for Synthetic Peptides (e.g., RP-HPLC)
Following synthesis and cleavage from the resin, the crude peptide product contains the desired this compound molecule as well as various impurities. nih.gov To isolate the pure peptide, a purification step is necessary. The most common and effective method for this is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). nih.govharvardapparatus.comscispace.com
RP-HPLC separates peptides based on their hydrophobicity. harvardapparatus.com The crude mixture is passed through a column containing a nonpolar stationary phase, and a gradient of increasing organic solvent concentration is used to elute the bound peptides. harvardapparatus.com More hydrophobic peptides interact more strongly with the column and therefore require a higher concentration of organic solvent to be eluted. harvardapparatus.com The fractions containing the purified this compound are collected for further analysis. mdpi.com
Table 1: Interactive Data Table of Typical RP-HPLC Purification Parameters for this compound
| Parameter | Description |
|---|---|
| Column | Typically a C18 reversed-phase column is used, which has a stationary phase with 18-carbon alkyl chains. mdpi.comresearchgate.net |
| Mobile Phase | A two-component mobile phase is used, consisting of an aqueous solution with a small amount of acid (e.g., 0.1% TFA) and an organic solvent like acetonitrile (B52724) (ACN). mdpi.comresearchgate.net |
| Gradient | A linear gradient of increasing acetonitrile concentration is applied to elute the peptides from the column. mdpi.comresearchgate.net |
| Detection | The elution of peptides is monitored by measuring the absorbance of ultraviolet (UV) light at specific wavelengths, commonly 216 nm or 280 nm. mdpi.comresearchgate.net |
Advanced Analytical Techniques for Characterization
Once purified, the identity, purity, and structural features of the synthetic this compound must be thoroughly confirmed using a variety of analytical methods.
High-Resolution Mass Spectrometry for Purity and Identity Confirmation
High-resolution mass spectrometry is an indispensable tool for verifying the correct synthesis of this compound. mdpi.comresearchgate.net Techniques such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) or Electrospray Ionization (ESI) mass spectrometry are used to determine the molecular weight of the peptide with high accuracy. mdpi.comresearchgate.net The experimentally measured mass is then compared to the theoretical mass calculated from the amino acid sequence. A close match confirms the identity of the peptide and the success of the synthesis. mdpi.com For instance, in one study, the protonated molecular mass [M+H]⁺ of a purified peptide corresponding to this compound was determined to be 3120.5 Da. mdpi.comresearchgate.net
Spectroscopic Methods (e.g., Circular Dichroism) for Conformation
Circular Dichroism (CD) spectroscopy is a powerful technique used to study the secondary structure of peptides in solution. unl.ptresearchgate.net This method measures the differential absorption of left- and right-circularly polarized light by the peptide bonds. The resulting CD spectrum provides information about the peptide's conformational state, such as whether it adopts an α-helical, β-sheet, or random coil structure. unl.ptresearchgate.net
Studies on this compound have shown that its conformation is dependent on the solvent environment. mdpi.com In an aqueous solution, the peptide tends to have a disordered structure. mdpi.com However, in the presence of a membrane-mimicking environment, such as sodium dodecyl sulfate (B86663) (SDS) micelles, this compound undergoes a conformational change to a predominantly α-helical structure. mdpi.comresearchgate.net This is indicated by characteristic negative bands in the CD spectrum around 208 nm and 222 nm and a positive band around 190 nm. mdpi.com
Chromatographic Methods for Purification and Analysis
Chromatographic methods, particularly RP-HPLC, are not only used for purification but also for the analytical assessment of the purity of the final peptide product. mdpi.comscispace.com Analytical RP-HPLC is performed on the purified fractions to confirm the absence of impurities. scispace.com A single, sharp peak in the resulting chromatogram is indicative of a highly pure sample. nih.gov In addition to RP-HPLC, other chromatographic techniques like hydrophilic interaction liquid chromatography (HILIC) can also be employed for purification and analysis. mdpi.comresearchgate.net
Biochemical Assays for Functional Characterization of this compound
The functional properties of this compound, particularly its interactions with membranes and its effects on cell viability, are elucidated through a variety of biochemical assays. These analytical methods provide quantitative data on the peptide's mechanisms of action, cytotoxicity, and antimicrobial potency.
Membrane Permeabilization Assays (e.g., Fluorescence Assays)
Fluorescence-based assays are pivotal in characterizing the ability of this compound to disrupt cell membranes. These assays typically employ fluorescent dyes that change their emission properties in response to alterations in membrane integrity or potential. A common approach involves the use of dyes like propidium (B1200493) iodide (PI) or 3,3'-dipropylthiadicarbocyanine iodide (diSC3(5)). uniud.it PI is a DNA-intercalating agent that is impermeant to live cells; its fluorescence increases significantly upon binding to DNA, which only occurs when the membrane has been compromised. uniud.it Conversely, potential-sensitive dyes like diSC3(5) accumulate on polarized membranes, leading to fluorescence self-quenching. uniud.it Disruption of the membrane potential causes the dye to be released, resulting in an increase in fluorescence. uniud.it
The general procedure for such an assay involves incubating the target cells (e.g., bacteria or model vesicles) with this compound. At specific time points, the fluorescent dye is added, and the fluorescence intensity is measured using a spectrophotometer or a microplate reader. rsc.org An increase in PI fluorescence or a de-quenching of diSC3(5) fluorescence over time in the presence of this compound indicates that the peptide is causing membrane permeabilization or depolarization, respectively. uniud.it These methods allow for real-time monitoring of membrane disruption and can distinguish between different mechanisms, such as pore formation versus ion channel activity. uniud.it For instance, pore-forming peptides often cause a simultaneous increase in both PI and diSC3(5) fluorescence, while ion channel-formers may only affect the latter. uniud.it
Cell Viability Assays (e.g., MTT, LDH) for Cytotoxicity
To quantify the cytotoxic effects of this compound on various cell types, including mammalian cells, researchers employ cell viability assays. Two of the most common methods are the MTT and LDH assays.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells. To perform the assay, cells are incubated with various concentrations of this compound for a defined period. Subsequently, the MTT reagent is added, and after an incubation period to allow for formazan formation, a solubilizing agent (like dimethyl sulfoxide) is added to dissolve the crystals. The absorbance of the resulting colored solution is then measured, typically at a wavelength of 570 nm. A decrease in absorbance in treated cells compared to untreated controls indicates a reduction in cell viability.
The Lactate (B86563) Dehydrogenase (LDH) assay is another common method for assessing cytotoxicity. LDH is a stable cytoplasmic enzyme present in all cells. abcam.com When the plasma membrane is damaged, LDH is released into the cell culture supernatant. abcam.comnacalai.com The assay measures the amount of released LDH by a coupled enzymatic reaction. The released LDH catalyzes the conversion of lactate to pyruvate, which then reacts with a tetrazolium salt (INT) to form a red formazan product. nih.gov The amount of formazan is quantified by measuring the absorbance at approximately 490 nm. nih.gov An increase in LDH activity in the supernatant of cells treated with this compound is directly proportional to the number of lysed cells, thus providing a measure of cytotoxicity. abcam.comnacalai.com
The results from these assays are often used to determine the IC50 (half-maximal inhibitory concentration), which is the concentration of this compound required to reduce the viability of a cell population by 50%.
Differential Scanning Calorimetry for Lipid Interaction
Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to study the interactions between peptides like this compound and lipid membranes. doi.orgnih.gov DSC measures the heat changes that occur in a sample as it is heated or cooled, providing information about the thermotropic phase behavior of lipid bilayers. doi.orgucm.es
In a typical DSC experiment involving this compound, the peptide is incorporated into model membranes, such as liposomes or vesicles composed of specific phospholipids (B1166683). The system is then subjected to a controlled temperature scan. The instrument measures the heat flow required to maintain the same temperature in the sample cell as in a reference cell (containing only buffer). ucm.es When the lipid bilayer undergoes a phase transition (e.g., from a gel-like state to a liquid-crystalline state), there is an associated absorption or release of heat, which is detected as a peak in the DSC thermogram.
The interaction of this compound with the lipid bilayer can alter the characteristics of this phase transition. By analyzing the changes in the main transition temperature (Tm), the peak width, and the enthalpy (ΔH) of the transition, researchers can infer the nature of the peptide-lipid interaction. For example, a shift in the Tm, a broadening of the transition peak, or a decrease in the transition enthalpy upon the addition of this compound would suggest that the peptide is inserting into and disrupting the packing of the lipid acyl chains. researchgate.net Such data indicates a strong interaction with and disruption of the lipid bilayer, which is a key aspect of the peptide's mechanism of action. researchgate.net
Minimum Inhibitory Concentration (MIC) Determination
The Minimum Inhibitory Concentration (MIC) is a fundamental measure of the antimicrobial potency of a compound like this compound. It is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specific incubation period. idexx.comcabidigitallibrary.org
The MIC of this compound against various bacterial or fungal strains is typically determined using a broth microdilution method, following guidelines from organizations like the Clinical and Laboratory Standards Institute (CLSI). nih.gov In this assay, a series of two-fold dilutions of this compound are prepared in a liquid growth medium in the wells of a microtiter plate. cabidigitallibrary.org Each well is then inoculated with a standardized suspension of the target microorganism (e.g., 5 x 10^5 colony-forming units/mL). nih.gov
The plate is incubated under controlled conditions (e.g., 37°C for 18-24 hours). After incubation, the wells are visually inspected for turbidity, which indicates microbial growth. The MIC value is recorded as the lowest concentration of this compound in which no visible growth is observed. nih.gov This quantitative measure is crucial for assessing the peptide's spectrum of activity and for comparing its efficacy against different pathogens. idexx.com
Comparative and Evolutionary Aspects of Raniseptin Peptides
Comparison with other Raniseptin Isoforms (e.g., Raniseptin-1, Raniseptin-6)
The raniseptin family consists of multiple isoforms, with Raniseptin-3 displaying distinct characteristics when compared to its counterparts like Raniseptin-1 and Raniseptin-6. These peptides are cationic and rich in hydrophobic residues, which allows them to adopt an α-helical conformation in membrane-like environments, a key feature for their antimicrobial action. researchgate.netnih.govmdpi.com
Nine different raniseptins have been identified and categorized into two families based on their N-terminal amino acid sequence: Family A starting with "AWL" and Family B starting with "ALL". researchgate.netnih.gov this compound belongs to Family A, while Raniseptin-6 is a member of Family B. researchgate.netnih.gov Despite both having a net positive charge of +4, their hydrophobicities differ, with this compound having a higher grand average of hydropathicity (GRAVY) score than Raniseptin-6. mdpi.comresearchgate.net This increased hydrophobicity in this compound may contribute to its broader spectrum of antibacterial activity. mdpi.com
Structurally, both this compound and Raniseptin-6 form amphipathic α-helices. researchgate.netnih.gov However, the hydrophobic face of this compound is larger than that of Raniseptin-6, which is thought to enhance its effectiveness against a wider range of bacteria. mdpi.com
In terms of biological activity, this compound demonstrates potent antimicrobial effects against both Gram-negative and Gram-positive bacteria. nih.govmdpi.com It shows marginally higher activity against E. coli and significantly stronger effects on S. aureus when compared to Raniseptin-1. mdpi.commdpi.com this compound and -6 are equally effective against the Gram-negative bacteria E. coli and K. pneumoniae. mdpi.commdpi.com However, this compound is notably more effective against the Gram-positive bacterium S. aureus than Raniseptin-6. mdpi.commdpi.com Neither peptide shows significant activity against yeasts like C. albicans. mdpi.com
Table 1: Comparison of Raniseptin Isoforms
| Feature | Raniseptin-1 | This compound | Raniseptin-6 |
|---|---|---|---|
| Family | Not specified in provided context | A (N-terminus: AWL) researchgate.netnih.gov | B (N-terminus: ALL) researchgate.netnih.gov |
| Amino Acid Sequence | Not specified in provided context | AWLDKLKSIGKVVGKVAIGVAKNL researchgate.net | ALLDKLKSLGKVVGKVALGVVQNYL researchgate.net |
| Net Charge | Not specified in provided context | +4 mdpi.comresearchgate.net | +4 mdpi.comresearchgate.net |
| GRAVY Score | Not specified in provided context | 0.300 mdpi.comresearchgate.net | 0.169 mdpi.comresearchgate.net |
| Antimicrobial Activity | Active against E. coli, P. aeruginosa, and S. aureus mdpi.com | More effective against S. aureus than Rsp-6 mdpi.commdpi.com | Less effective against S. aureus than Rsp-3 mdpi.commdpi.com |
| Hemolytic Activity | 20% hemolysis at 80 µM mdpi.com | Low at therapeutic concentrations researchgate.netnih.gov | Low at therapeutic concentrations researchgate.netnih.gov |
Evolutionary Relationships with Amphibian Defense Peptides
The evolutionary history of raniseptins is intertwined with a vast arsenal (B13267) of defense peptides found in amphibian skin. These peptides are crucial for protecting the moist skin of amphibians from microbial invasion and deterring predators. plos.orgresearchgate.net
The precursor proteins of raniseptins share significant structural similarities with those of the dermaseptin (B158304) family of peptides, which are found in frogs of the Phyllomedusinae subfamily. researchgate.net This suggests a common ancestral gene. The precursor molecules for both families typically consist of an N-terminal signal peptide, a central acidic pro-region, and a C-terminal sequence that becomes the mature, biologically active peptide. plos.org This conserved precursor structure is also observed in other amphibian peptide families like temporins, brevinins, and esculentins from the Ranidae family, indicating a shared evolutionary origin for many of these defense peptides. nih.gov
The diversification of these peptides is thought to have occurred through gene duplication and subsequent mutation of the precursor proteins. plos.org This process allows for the generation of a wide array of peptides with different functions from a single ancestral gene. For instance, in some frog species, both hormone-like peptides and antimicrobial peptides can be processed from the same precursor protein. plos.org This evolutionary strategy provides a rapid mechanism for developing novel defense molecules without compromising existing functions.
Phylogenetic analyses based on the full-length prepro-peptide sequences are crucial for accurately classifying new antimicrobial peptides and understanding the complex evolutionary relationships between different peptide families. researchgate.net Such analyses have revealed that similar structural motifs can arise independently in different peptide families, suggesting convergent evolution and highlighting their importance for peptide-membrane interactions. researchgate.net
Post-Secretory Events and their Impact on Peptide Diversity
The diversity of amphibian defense peptides is not solely a result of genetic variation but is also significantly influenced by post-secretory events. acs.orgacs.org After the initial synthesis of a precursor protein, a series of modifications, known as post-translational modifications (PTMs), occur to produce the final, active peptide. abcam.comwikipedia.org
A key post-translational modification is proteolytic cleavage, where enzymes cut the precursor protein at specific sites to release the mature peptide. thermofisher.comnih.gov In the case of raniseptins, the precursor molecule is processed to release the full-length active peptide.
Interestingly, further cleavage of the mature raniseptin peptides can occur after they are secreted onto the skin surface. acs.org For example, Raniseptin-1 can be cleaved into smaller fragments. mdpi.com These fragments often exhibit reduced or no antimicrobial activity. researchgate.netmdpi.com This post-secretory processing is thought to be a mechanism to modulate the activity of the secreted peptides, possibly to reduce toxicity or to generate fragments with different, yet-to-be-discovered functions. mdpi.comacs.org The cleavage is site-specific and may be a common feature among peptides from the Boana genus. acs.org
The enzymes responsible for this post-secretory cleavage can be endogenous to the frog's skin or may even be produced by microorganisms on the skin's surface. acs.org This dynamic interplay between the frog's secreted peptides and its skin microbiome adds another layer of complexity to its chemical defense system.
Other common post-translational modifications that contribute to peptide diversity in general include amidation of the C-terminus and the formation of disulfide bonds, though the specifics for this compound are not detailed in the provided context. wikipedia.org These modifications can significantly impact the structure, stability, and biological activity of the peptides.
In essence, the combination of genetic diversity in the precursor genes and the subsequent post-secretory modifications allows amphibians to generate a vast and adaptable repertoire of defense peptides from a limited number of genes.
Theoretical and Computational Research Approaches
Molecular Dynamics Simulations of Raniseptin-3 Membrane Interactions
Molecular dynamics (MD) simulations are a powerful computational tool for investigating the interactions between antimicrobial peptides (AMPs) like this compound and bacterial cell membranes at an atomic level. researchgate.net These simulations provide insights into the dynamic processes of peptide binding, insertion, and membrane disruption, which are often difficult to capture through experimental methods alone.
For this compound, MD simulations can elucidate how the peptide, which adopts an α-helical conformation in a membrane-like environment, interacts with the lipid bilayer. mdpi.comresearchgate.net Simulations can model the initial electrostatic attractions between the cationic this compound and the negatively charged components of bacterial membranes. Following this initial contact, the simulations can track the insertion of the amphipathic peptide into the hydrophobic core of the membrane.
Several mechanisms of membrane disruption by AMPs have been proposed, including the "barrel-stave," "toroidal pore," and "carpet-like" models. researchgate.net MD simulations can help determine which of these models, or a combination thereof, best describes the action of this compound. For instance, simulations can visualize the formation of pores or channels through the membrane, leading to leakage of cellular contents and ultimately, cell death. researchgate.netresearchgate.net The choice of the membrane model composition and the force field used in the simulation are critical for obtaining accurate results. researchgate.netarxiv.org
Protein-Protein Interaction Modeling involving this compound
Computational modeling of protein-protein interactions (PPIs) is crucial for understanding the biological functions and potential therapeutic applications of peptides like this compound. nih.gov While the primary target of many antimicrobial peptides is the cell membrane, they can also interact with various proteins, both on the cell surface and within the cell. researchgate.net Predicting these interactions can reveal additional mechanisms of action or potential off-target effects.
In silico docking studies can be employed to predict how this compound might bind to specific bacterial or host proteins. nih.gov These models use the three-dimensional structures of the peptide and the target protein to calculate the most likely binding conformations and affinities. For example, modeling could explore the interaction of this compound with bacterial enzymes involved in cell wall synthesis or with components of the host's immune system. researchgate.net
Recent advancements in artificial intelligence and machine learning have significantly improved the accuracy of PPI prediction. nih.gov These methods can analyze large datasets of known protein interactions to identify patterns and predict new ones based on sequence, structure, and other biochemical properties. plos.org Such approaches could be applied to screen for potential protein partners of this compound, guiding further experimental validation.
| Interaction Type | Potential Target Proteins | Modeling Approach | Significance |
| Peptide-Bacterial Protein | Cell wall synthesis enzymes, membrane transport proteins | Molecular Docking, Machine Learning-based PPI prediction | Elucidation of non-membranolytic antimicrobial mechanisms |
| Peptide-Host Protein | Immune cell receptors, plasma proteins | Molecular Docking, Protein-peptide docking simulations | Understanding immunomodulatory effects and bioavailability |
In silico Prediction of this compound Structure and Activity
Computational methods are instrumental in predicting the structure and activity of peptides like this compound from their amino acid sequence. nih.gov These in silico tools provide a rapid and cost-effective way to characterize novel peptides and guide their rational design. lhasalimited.org
Secondary structure prediction servers, such as I-TASSER, can model the three-dimensional conformation of this compound. mdpi.comresearchgate.net These models have shown that this compound has a tendency to form an α-helical structure, a common feature of many AMPs. mdpi.comresearchgate.net Helical wheel projections further reveal the amphipathic nature of this helix, with distinct hydrophobic and hydrophilic faces that are crucial for membrane interaction. mdpi.comresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of this compound and its analogs. nih.govnih.gov These models establish a mathematical relationship between the physicochemical properties of the peptides (e.g., charge, hydrophobicity, helical content) and their observed antimicrobial or cytotoxic effects. frontiersin.org Such models can be used to virtually screen peptide libraries and identify modifications that might enhance potency or reduce toxicity.
Physicochemical Properties of this compound mdpi.com
| Property | Value |
|---|---|
| Amino Acid Sequence | AWLDKLKSIGKVVGKVAIGVAKNL |
| Net Charge | +4 |
| GRAVY Score | 0.300 |
| Predicted Secondary Structure | α-helix |
Bioinformatics Approaches for Peptide Discovery and Characterization
Bioinformatics plays a pivotal role in the discovery and characterization of novel antimicrobial peptides, including those from the raniseptin family. ub.ac.idnih.gov The process often begins with the analysis of genomic or transcriptomic data from natural sources, such as the skin secretions of amphibians. researchgate.netmdpi.com
By constructing a cDNA library from the skin of Boana raniceps, researchers were able to identify the precursor proteins of raniseptins. mdpi.comresearchgate.net Bioinformatic tools are then used to predict the mature peptide sequence by identifying signal peptides and propeptide cleavage sites. uniprot.org Homology searching against databases like BLAST and the Antimicrobial Peptide Database (APD) can identify similarities to other known peptides, providing initial clues about potential function. mdpi.com
Furthermore, various online tools and software packages are used to calculate key physicochemical parameters that are characteristic of AMPs. nih.gov These include net charge, hydrophobicity, and the grand average of hydropathicity (GRAVY), all of which are important determinants of antimicrobial activity. mdpi.comresearchgate.net This comprehensive bioinformatic analysis allows for a preliminary characterization of newly discovered peptides like this compound before they are chemically synthesized and tested in the laboratory. mdpi.comub.ac.id
Future Directions and Research Gaps
Exploration of Novel Raniseptin-3 Derivatives for Enhanced Academic Utility
The development of novel this compound derivatives presents a promising strategy to enhance its utility as a research tool. The native peptide, while active, could be modified to improve properties such as stability, selectivity, and potency, thereby facilitating more precise academic studies. nih.gov The process of peptide engineering can involve amino acid substitutions, truncations, or the conjugation of other molecules to refine its function. mdpi.com For instance, creating derivatives with increased resistance to proteolytic degradation would be highly beneficial for in-vitro and in-vivo experimental models. nih.gov
Research on other antimicrobial peptides (AMPs) has shown that strategic modifications can significantly enhance anticancer activity and reduce toxicity to normal cells. mdpi.com By applying similar principles to this compound, researchers could generate a library of analogues with tailored properties. These derivatives would be invaluable for dissecting the relationship between peptide structure and biological function, such as membrane disruption or apoptosis induction. nih.gov
| Modification Strategy | Rationale for Academic Utility | Potential Research Application |
| Amino Acid Substitution | Enhance amphipathicity, net charge, or helicity to improve target selectivity (e.g., cancer vs. normal cells). | Investigating the role of specific residues in membrane interaction and cytotoxicity. |
| Cysteine Scanning/Stapling | Introduce disulfide bonds or hydrocarbon staples to lock the peptide into its bioactive α-helical conformation, increasing stability. | Studying the importance of a stable helical structure for biological activity under various experimental conditions. |
| Fluorescent Tagging | Conjugate a fluorescent dye (e.g., FITC, Rhodamine) to the peptide's terminus. | Visualizing peptide localization within cells and tissues using fluorescence microscopy to track its interaction with target membranes. |
| Fusion to Cell-Penetrating Peptides (CPPs) | Link this compound to a CPP to facilitate entry into cells and access to intracellular targets. | Exploring potential intracellular mechanisms of action beyond membrane disruption. |
| Conjugation to Targeting Ligands | Attach molecules that bind to specific receptors overexpressed on cancer cells. | Developing highly selective probes to study specific cell populations in heterogeneous samples. |
Deeper Investigation into Specific Molecular Targets and Pathways
While the primary mechanism of action for many AMPs, including this compound, is believed to involve the disruption of cell membranes, the specific molecular interactions and downstream signaling pathways remain largely uncharacterized. mdpi.comresearchgate.net this compound is known to be cationic and adopts an α-helical structure in membrane-mimetic environments, which is consistent with membrane-disruptive activity. researchgate.netsciprofiles.commdpi.com However, its high cytotoxicity against certain cancer cell lines suggests that its effects may extend beyond simple membrane permeabilization. mdpi.comsciprofiles.com
Future research must aim to identify the precise molecular targets of this compound on both bacterial and mammalian cell membranes. It is crucial to determine if the peptide interacts preferentially with specific lipid types, such as the negatively charged phospholipids (B1166683) often found on the outer leaflet of cancer and bacterial cell membranes. nih.gov Furthermore, investigations should explore whether this compound binding triggers specific downstream signaling cascades. For example, interaction with the membrane could activate pathways leading to programmed cell death (apoptosis), such as the caspase cascade, or modulate other critical cellular processes like the PI3K/Akt or MAPK pathways. nih.govabyntek.comnih.gov
| Potential Molecular Target | Associated Pathway | Rationale for Investigation |
| Anionic Phospholipids (e.g., Phosphatidylserine) | Membrane Integrity / Apoptosis Signaling | Preferential binding to anionic lipids on cancer/bacterial cells could explain selectivity and initiate membrane disruption. |
| Membrane-Bound Receptors (e.g., EGFR) | RAS/RAF/MEK/ERK Pathway, PI3K/Akt Pathway | Binding could allosterically modulate receptor activity, leading to downstream effects on cell proliferation and survival. abyntek.commdpi.com |
| Ion Channels | Ion Homeostasis | Disruption of ion channel function could lead to a loss of membrane potential and subsequent cell death. |
| Mitochondrial Membranes | Intrinsic Apoptotic Pathway | Translocation into the cell and interaction with mitochondrial membranes could trigger the release of cytochrome c and activate caspases. |
| Heat Shock Proteins (HSPs) | Protein Folding and Stress Response | Interaction with HSPs could disrupt cellular proteostasis, a potential therapeutic target in cancer. ijmio.com |
Advanced Structural Studies under Diverse Biophysical Conditions
The biological function of this compound is intrinsically linked to its three-dimensional structure. Circular dichroism studies have shown that it adopts an α-helical conformation in the presence of sodium dodecyl sulfate (B86663) (SDS) micelles, which mimic a membrane environment. researchgate.netresearchgate.netsciprofiles.commdpi.com However, these are simplified models. To gain a more detailed understanding of its mechanism, advanced structural studies under a variety of biophysical conditions are necessary.
Utilizing high-resolution techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography could provide atomic-level details of the peptide's structure. It is particularly important to perform these studies in the presence of model membranes with varying lipid compositions, such as vesicles mimicking the distinct properties of bacterial, cancerous, and normal mammalian cells. researchgate.net Investigating the peptide's structure at different pH levels and temperatures would also provide insight into its stability and conformational plasticity, which could influence its activity in different physiological or pathological microenvironments. nih.govacs.org
| Biophysical Condition | Structural Technique | Scientific Question to Address |
| Anionic vs. Zwitterionic Vesicles | Solution/Solid-State NMR | How does membrane surface charge affect the peptide's binding, insertion depth, and secondary structure? |
| Varying Lipid Composition (e.g., Cholesterol content) | Circular Dichroism, NMR | Does the presence of specific lipids, like cholesterol in mammalian cells, influence the peptide's conformation and disruptive activity? |
| Different pH Environments (e.g., acidic tumor microenvironment) | NMR, FTIR Spectroscopy | Does pH affect the peptide's charge state, structure, and subsequent interaction with membranes? |
| Presence of Divalent Cations (Ca²⁺, Mg²⁺) | Isothermal Titration Calorimetry (ITC), NMR | Do cations that stabilize membranes affect the binding affinity and mechanism of this compound? |
| Crystallization with Membrane Fragments | X-ray Crystallography | What is the atomic-level structure of the peptide when bound to or inserted into a lipid bilayer? |
Development of Engineered Biosynthetic Pathways for this compound Production
Currently, this compound for research purposes is obtained either through purification from its natural source or via chemical synthesis. sciprofiles.commdpi.com Purification from frog skin secretions is often low-yield and labor-intensive, while solid-phase peptide synthesis can be expensive, especially for larger quantities. mdpi.com The development of engineered biosynthetic pathways in microbial hosts like Escherichia coli or yeast offers a compelling alternative for sustainable and scalable production. biorxiv.org
Recombinant production involves introducing the gene encoding the this compound precursor into a host organism. biorxiv.orgnih.gov This approach could significantly lower production costs and facilitate the generation of peptide derivatives through site-directed mutagenesis. By engineering the host's metabolic pathways, it may be possible to increase the yield of the peptide and its necessary building blocks. biorxiv.org Establishing a robust biosynthetic platform would not only provide a reliable source of this compound for academic research but also be a critical step for any potential future applications.
| Production Method | Advantages | Disadvantages |
| Extraction from Natural Source | Yields the native, correctly folded and post-translationally modified peptide. | Low and variable yield; complex purification; ethical and environmental concerns. sciprofiles.com |
| Solid-Phase Chemical Synthesis | High purity; allows for incorporation of unnatural amino acids; no biological contamination. | Expensive, especially for long peptides; use of harsh chemicals; potential for racemization and incomplete reactions. mdpi.com |
| Engineered Biosynthesis (E. coli) | High yield; low cost; rapid growth; well-established genetic tools; easily scalable. | Potential for inclusion body formation; lack of eukaryotic post-translational modifications; potential endotoxin (B1171834) contamination. biorxiv.org |
| Engineered Biosynthesis (Yeast) | Eukaryotic host capable of some post-translational modifications; generally recognized as safe (GRAS); secretes product, simplifying purification. | Slower growth than bacteria; lower yields compared to E. coli; potential for hyperglycosylation. |
Q & A
Q. What are the key physicochemical properties of Raniseptin-3, and how are they experimentally determined?
- Methodological Answer : this compound's properties include a calculated mass of 2958.77 Da and observed mass of 2958.7 Da via mass spectrometry (MS), a net charge of +4 (determined by electrophoresis or titration), and hydrophobic face "VIPWVVLLA" analyzed via hydrophobicity plots. The Grand Average of Hydropathy (GRAVY) value of 0.300 indicates moderate hydrophobicity, measured using computational tools like ProtParam . Experimental validation involves reverse-phase HPLC for purity assessment and circular dichroism for secondary structure analysis.
Q. What methodologies are commonly employed to assess the antimicrobial efficacy of this compound in vitro?
- Methodological Answer : Standard assays include broth microdilution (to determine minimum inhibitory concentrations, MICs) against Gram-positive/negative bacteria, hemolysis assays (to evaluate mammalian cell toxicity), and time-kill kinetics. For example, this compound's activity is tested at varying pH levels to mimic physiological conditions. Data interpretation requires normalization to controls (e.g., peptide-free solutions) and statistical validation via ANOVA or t-tests .
Advanced Research Questions
Q. How can researchers reconcile discrepancies between observed and calculated molecular masses of this compound in mass spectrometry analyses?
- Methodological Answer : Discrepancies (e.g., observed vs. theoretical mass) may arise from post-translational modifications (PTMs), isotopic distributions, or ionization artifacts. To resolve this, perform tandem MS (MS/MS) for fragmentation patterns, enzymatic digestion (e.g., trypsin) for peptide mapping, or de novo sequencing. For instance, a 0.07 Da difference in this compound could indicate isotopic variance or adduct formation, requiring high-resolution MS (HRMS) for clarification .
Q. What experimental strategies are recommended to elucidate the structure-function relationship of this compound’s hydrophobic domains?
- Methodological Answer : Use alanine-scanning mutagenesis to systematically replace residues in the hydrophobic face (e.g., "VIPWVVLLA") and measure antimicrobial activity changes. Pair this with molecular dynamics simulations to model membrane interactions. For example, reducing hydrophobicity (lower GRAVY values) correlates with diminished membrane disruption, validated via liposome leakage assays .
Q. How should conflicting data on this compound’s cytotoxicity be addressed in preclinical studies?
- Methodological Answer : Contradictions often stem from assay variability (e.g., cell line susceptibility, peptide concentration ranges). Standardize protocols using ISO-certified cell lines (e.g., HEK293 for non-malignant cells) and cross-validate with multiple assays (hemolysis, MTT, and LDH release). Meta-analyses of published IC₅₀ values can identify trends or outliers, requiring transparency in reporting experimental conditions (e.g., serum content, incubation time) .
Q. What computational and experimental approaches integrate to predict this compound’s interaction with microbial membranes?
- Methodological Answer : Combine molecular docking (e.g., using AutoDock Vina) with bilayer lipid membrane (BLM) electrophysiology. For instance, this compound’s +4 charge facilitates electrostatic binding to anionic phospholipids, while hydrophobic residues insert into lipid tails. Validate predictions via neutron reflectometry or fluorescence anisotropy .
Data Interpretation & Reproducibility
Q. What statistical frameworks are essential for robust analysis of this compound’s dose-response curves in antimicrobial assays?
- Methodological Answer : Use nonlinear regression models (e.g., log[inhibitor] vs. response in GraphPad Prism) to calculate MICs and Hill slopes. Report confidence intervals and p-values for inter-group comparisons. For reproducibility, adhere to MIAMI guidelines (Minimum Information About Antimicrobial Bioassays), including raw data deposition in repositories like Zenodo .
Q. How can researchers ensure reproducibility in synthesizing and purifying this compound across laboratories?
- Methodological Answer : Document solid-phase peptide synthesis (SPPS) parameters: resin type (e.g., Wang resin), coupling reagents (HBTU/HOBt), and cleavage conditions (TFA:thioanisole:EDT:H₂O, 90:5:3:2). Purity thresholds (≥95% via HPLC) and MS spectra must be shared in supplemental files. Cross-lab validation via round-robin testing reduces batch variability .
Literature & Knowledge Gaps
Q. What gaps exist in understanding this compound’s mechanism of action compared to homologs like Raniseptin-6?
- Methodological Answer : While both peptides share a +4 charge, Raniseptin-6’s lower GRAVY (0.169 vs. 0.300) suggests divergent membrane interaction modes. Address this via comparative transcriptomics (e.g., RNA-seq of treated bacteria) to identify unique pathways affected by each peptide. Cite structural studies (e.g., NMR for 3D conformation) to explain functional differences .
Q. How should researchers design studies to explore this compound’s potential synergy with conventional antibiotics?
- Methodological Answer : Use checkerboard assays to calculate fractional inhibitory concentration indices (FICIs). Synergy (FICI ≤0.5) requires mechanistic follow-up (e.g., membrane permeability assays with ethidium bromide uptake). Prioritize combinations showing reduced cytotoxicity in primary cell models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
